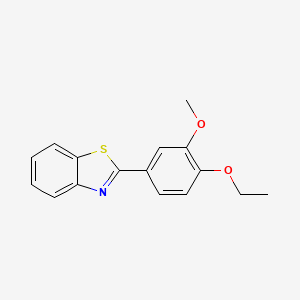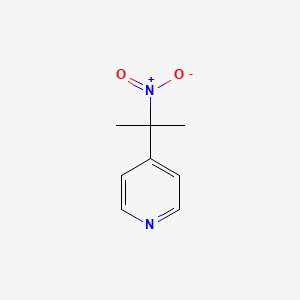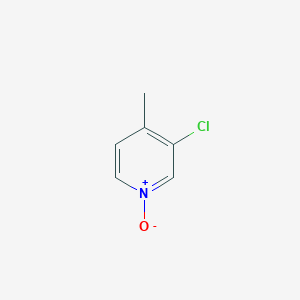
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an indolizine ring, a benzoyl group, and ethyl ester functionalities, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate indolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where halogens or other nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial activity . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and enzymes in the target organisms .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A precursor in the synthesis of Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate.
Ethyl 3,4-dimethoxybenzoylacetate: Another ester derivative with similar structural features.
Uniqueness
This compound stands out due to its unique indolizine ring structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
853334-55-1 |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
ethyl 3-(3,4-dimethoxybenzoyl)-7-methylindolizine-1-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-27-21(24)15-12-17(22-9-8-13(2)10-16(15)22)20(23)14-6-7-18(25-3)19(11-14)26-4/h6-12H,5H2,1-4H3 |
InChI 键 |
GFPZSIPBVPZKGV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















